4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline
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Overview
Description
4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline is an organic compound that features a piperazine ring substituted with an acetyl group and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 1-acetylpiperazine.
Reaction Conditions: The reaction is carried out under nucleophilic substitution conditions, where 2-fluoroaniline reacts with 1-acetylpiperazine in the presence of a suitable base such as potassium carbonate.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or piperazines.
Scientific Research Applications
4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetyl group and fluoroaniline moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetyl-piperazin-1-YL)-acetic acid
- 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl (piperidinyl)-s-triazines
Uniqueness
4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the acetyl-piperazine and fluoroaniline moieties makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(4-amino-3-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)10-2-3-12(14)11(13)8-10/h2-3,8H,4-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVJAZIXFRVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699157 |
Source
|
Record name | 1-[4-(4-Amino-3-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864146-95-2 |
Source
|
Record name | 1-[4-(4-Amino-3-fluorophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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